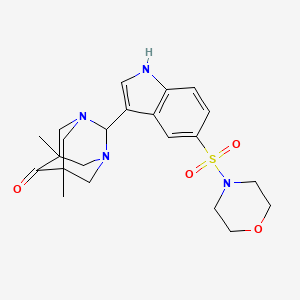

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3311(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is a complex organic compound with a unique structure that combines morpholine and indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- involves multiple steps, starting with the preparation of the core structures of morpholine and indole. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent choices to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different sulfonyl derivatives, while reduction could produce various morpholine or indole derivatives.

Scientific Research Applications

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and modulating various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Morpholine derivatives: Compounds with similar morpholine structures but different substituents.

Indole derivatives: Compounds with similar indole structures but different functional groups.

Sulfonyl compounds: Compounds with sulfonyl groups attached to different core structures.

Uniqueness

Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is unique due to its combination of morpholine, indole, and sulfonyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Morpholine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and enzyme inhibitory effects. The compound Morpholine, 4-((3-(5,7-dimethyl-6-oxo-1,3-diazatricyclo(3.3.1.1(sup 3,7))dec-2-yl)-1H-indol-5-yl)sulfonyl)- is a complex molecule that integrates multiple pharmacophores, making it a subject of interest for various therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of morpholine derivatives often involves multi-step reactions that yield compounds with specific functional groups tailored for biological activity. For instance, the integration of indole and sulfonyl groups in the morpholine structure enhances its interaction with biological targets.

Biological Activity Overview

Research has shown that morpholine derivatives exhibit a range of biological activities:

-

Anticancer Activity :

- A series of novel indole-based morpholine compounds were synthesized and evaluated for their anticancer properties against breast cancer cell lines MCF-7 and MDA-MB-468. One notable compound demonstrated an IC50 value of 13.2 μM , indicating significant inhibition of cancer cell proliferation without toxicity to non-cancerous HEK-293 cells .

- The mechanism of action often involves the inhibition of key pathways in cancer cell survival and proliferation, such as PI3K/Akt signaling .

- Antibacterial Activity :

- Enzyme Inhibition :

Anticancer Evaluation

A study synthesized a range of morpholine derivatives with indole structures, evaluating their anticancer activity against MCF-7 and MDA-MB-468 cell lines. The results indicated that:

- Compound 5f showed the most promise with IC50 values of 13.2 μM for MCF-7 and 8.2 μM for MDA-MB-468 cells.

- These compounds were found to be non-toxic to HEK293 cells at concentrations up to 100 μM , highlighting their selective cytotoxicity towards cancer cells .

Antibacterial Screening

Another investigation focused on the antibacterial efficacy of synthesized morpholine compounds:

- The compounds displayed varying degrees of activity against Salmonella typhi and Bacillus subtilis, with some achieving strong inhibition.

- The study emphasized the importance of structural modifications in enhancing antibacterial properties .

Data Tables

| Compound | Biological Activity | IC50 (μM) | Target |

|---|---|---|---|

| 5f | Anticancer | 13.2 (MCF-7) | Breast Cancer |

| 8.2 (MDA-MB-468) | Breast Cancer | ||

| Antibacterial | Moderate to Strong | Various Bacteria | |

| Enzyme Inhibition | Strong against AChE and Urease | Neurological Disorders |

Properties

CAS No. |

134828-38-9 |

|---|---|

Molecular Formula |

C22H28N4O4S |

Molecular Weight |

444.5 g/mol |

IUPAC Name |

5,7-dimethyl-2-(5-morpholin-4-ylsulfonyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

InChI |

InChI=1S/C22H28N4O4S/c1-21-11-24-13-22(2,20(21)27)14-25(12-21)19(24)17-10-23-18-4-3-15(9-16(17)18)31(28,29)26-5-7-30-8-6-26/h3-4,9-10,19,23H,5-8,11-14H2,1-2H3 |

InChI Key |

LVFNXMLYMGPVRB-UHFFFAOYSA-N |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CNC5=C4C=C(C=C5)S(=O)(=O)N6CCOCC6)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.